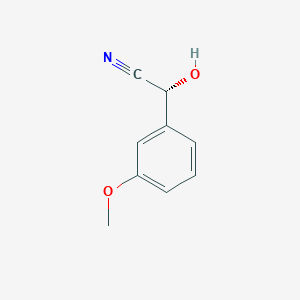

(R)-(+)-3-Methoxymandelonitrile

Description

(R)-(+)-3-Methoxymandelonitrile (CAS: 10049-65-7) is a chiral cyanohydrin derivative with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . Its structure consists of a mandelonitrile backbone (a benzene ring with a hydroxyl (-OH) and nitrile (-CN) group attached to adjacent carbons) and a methoxy (-OCH₃) substituent at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its stereochemistry and functional groups, which may serve as intermediates in the preparation of bioactive molecules.

Properties

CAS No. |

10049-65-7 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 |

InChI Key |

XDOJPCPGMDHJAA-VIFPVBQESA-N |

SMILES |

COC1=CC=CC(=C1)C(C#N)O |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](C#N)O |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)O |

Synonyms |

(R)-(+)-3-METHOXYMANDELONITRILE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-(+)-3-Methoxymandelonitrile with two related compounds: (R)-(+)-2-methoxypropionitrile (CAS: 299396-92-2) and other methoxy-substituted nitriles mentioned in the literature.

Key Observations :

- Structural Complexity : this compound is more structurally complex than (R)-(+)-2-methoxypropionitrile due to its aromatic ring and additional hydroxyl group. This complexity may influence its reactivity and applications in asymmetric synthesis .

- Molecular Weight : The higher molecular weight of this compound compared to (R)-(+)-2-methoxypropionitrile (~163 vs. ~85 g/mol) suggests differences in solubility, volatility, and synthetic handling.

Preparation Methods

Hydroxynitrile Lyase-Catalyzed Reactions

HNLs from Prunus species (e.g., P. amygdalus) preferentially yield (R)-cyanohydrins. A continuous flow system enhances this process by minimizing racemization and improving throughput:

-

Substrate : 3-Methoxybenzaldehyde (0.5 M in methyl tert-butyl ether).

-

Enzyme : Immobilized P. amygdalus HNL on chitosan beads.

-

Conditions : 10°C, residence time 8.6 minutes.

Table 2: Enzymatic vs. Chemical Cyanohydrin Synthesis

Derivatization and Protection Strategies

To prevent racemization during downstream reactions, this compound is often protected. The methoxyisopropyl (MIP) group, introduced via 2-methoxypropene, is a common choice:

-

Reagent : 2-Methoxypropene (1.2 equiv).

-

Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

-

Conditions : 25°C, 1 hour in dichloromethane.

Continuous Flow Reactor Innovations

Microreactor technology addresses limitations in traditional batch synthesis, such as heat transfer and mixing efficiency.

Flow Reactor Configuration

A two-stage continuous flow system enables:

-

Cyanohydrin Formation : Enzyme-packed bed reactor (10°C, 0.1 mL/min flow rate).

-

Protection Reaction : MIP protection in a coiled tube reactor (25°C, 20-minute residence time).

Table 3: Flow Reactor Performance Metrics

| Stage | Conversion | ee | Throughput (g/h) |

|---|---|---|---|

| Cyanohydrin Synthesis | 49% | 98% | 12.4 |

| MIP Protection | 95% | 98% | 11.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.